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molecular formula C9H17NS B028021 Octyl thiocyanate CAS No. 19942-78-0

Octyl thiocyanate

Cat. No. B028021
M. Wt: 171.31 g/mol
InChI Key: FGVYCHQRRXDRAR-UHFFFAOYSA-N
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Patent
US04877899

Procedure details

To a mixture of potassium thiocyanate (5.07 g, 51.7 mmol) in 30 ml of dimethylformamide (DMF) is added 1-bromooctane (5.0 g, 4.5 ml, 25.8 mmol). The mixture is stirred at 45° for 1.5 hours. It is then cooled to 0° and water and ether are added. The ether layer is washed with water and brine and stripped to give octylthiocyanate.
Name
potassium thiocyanate
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].Br[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].O.CCOCC>CN(C)C=O>[CH2:6]([S:1][C:2]#[N:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
5.07 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
BrCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 45° for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 0°
WASH
Type
WASH
Details
The ether layer is washed with water and brine

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCCCC)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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